4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid
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Overview
Description
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is a chemical compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes an anilino group, an oxoethyl group, and an ethoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid typically involves the reaction of 4-ethoxybenzoic acid with an appropriate aniline derivative under specific conditions. One common method involves the use of ethyl 4-(2-anilino-2-oxoethyl)benzoate as an intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-anilino-2-oxoethyl)benzoate
- 2-Anilino-2-oxoethyl (4E)-4-(2-thienylmethylene)-1,2,3,4-tetrahydro-9-acridinecarboxylate
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid
Uniqueness
4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
646054-49-1 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-(2-anilino-2-oxoethyl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-22-15-10-12(8-9-14(15)17(20)21)11-16(19)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
RMUVRLPIGYWCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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